molecular formula C₄H₆N₂Na₂S₄ B031027 Nabam CAS No. 142-59-6

Nabam

Cat. No.: B031027
CAS No.: 142-59-6
M. Wt: 256.4 g/mol
InChI Key: UQJQVUOTMVCFHX-UHFFFAOYSA-L
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Description

Nabam, chemically known as disodium ethylene bisdithiocarbamate, is a dithiocarbamate fungicide. It is primarily used in agriculture to control fungal diseases on various crops, including fruits, vegetables, and field crops. This compound is also utilized in industrial settings for its biocidal properties, controlling algae, bacteria, and fungal growth in water systems .

Biochemical Analysis

Biochemical Properties

Nabam interacts with various biomolecules in biochemical reactions. One of its main final metabolites is ethylenethiourea (ETU)

Cellular Effects

This compound has been observed to have significant effects on cellular processes. For instance, in a study on Xenopus laevis embryos, this compound induced malformations in the notochord

Molecular Mechanism

It is known to exert its effects through its metabolite ETU

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, fresh this compound solutions induced malformations in Xenopus laevis embryos, but this compound stored for 1-7 weeks did not have the same effect . This suggests that this compound’s stability and degradation over time can significantly influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on rats, the concentrations of this compound were increased in a pyramidal fashion during the experiment, and the effects varied accordingly

Metabolic Pathways

It is known that one of the main final metabolites of this compound is ETU

Preparation Methods

Synthetic Routes and Reaction Conditions: Nabam is synthesized by reacting ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

NH2CH2CH2NH2+2CS2+2NaOHNa2C4H6N2S4+2H2O\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2\text{CS}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{C}_4\text{H}_6\text{N}_2\text{S}_4 + 2\text{H}_2\text{O} NH2​CH2​CH2​NH2​+2CS2​+2NaOH→Na2​C4​H6​N2​S4​+2H2​O

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous addition of ethylenediamine and carbon disulfide to a solution of sodium hydroxide under controlled temperature and agitation. The resulting product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Nabam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: this compound can react with metal salts to form metal dithiocarbamates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Metal salts like zinc sulfate or manganese sulfate.

Major Products Formed:

Scientific Research Applications

Nabam has a wide range of applications in scientific research:

Comparison with Similar Compounds

Nabam belongs to the class of ethylene bisdithiocarbamates, which includes similar compounds such as:

  • Zineb (zinc ethylene bisdithiocarbamate)
  • Maneb (manganese ethylene bisdithiocarbamate)
  • Mancozeb (a mixture of zinc and manganese ethylene bisdithiocarbamate)

Uniqueness: this compound is unique in its high water solubility and relative instability compared to its counterparts. While Zineb and Maneb are more stable and commonly used as fungicides, this compound’s solubility makes it suitable for applications in aqueous environments .

Properties

IUPAC Name

disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate
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InChI

InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2
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InChI Key

UQJQVUOTMVCFHX-UHFFFAOYSA-L
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Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+]
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Molecular Formula

C4H6N2S4.2Na, C4H6N2Na2S4
Record name NABAM
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Related CAS

111-54-6 (Parent)
Record name Nabam [BSI:ISO]
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DSSTOX Substance ID

DTXSID5020603
Record name Nabam-sodium
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Molecular Weight

256.4 g/mol
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Physical Description

Nabam is a colorless to light amber solid with a a slight odor. Mixes with water. (USCG, 1999), Colorless solid; [Hawley] White crystalline solid; [MSDSonline]
Record name NABAM
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Solubility

Insoluble in common organic solvents., Forms a continuous film on plant surfaces, which is said to become insoluble in water., In water, 2X10+5 mg/L at room temperature
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Density

1.14 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 20 °C (solid)
Record name NABAM
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Vapor Pressure

Negligible
Record name Nabam
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Color/Form

Colorless crystals when pure., Crystals from water

CAS No.

142-59-6
Record name NABAM
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Record name Nabam [BSI:ISO]
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Record name Carbamodithioic acid, N,N'-1,2-ethanediylbis-, sodium salt (1:2)
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Record name Nabam
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Melting Point

Decomposes on heating without melting
Record name Nabam
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of nabam as a fungicide?

A1: While the exact mechanism remains under investigation, research suggests that this compound's fungicidal action stems from its decomposition into various products, some of which exhibit direct toxicity to fungi. [] One such product is ethylenethiuram monosulphide (ETM), which has demonstrated significant fungicidal activity. [] Another decomposition product, carbon disulphide, also displays fungicidal properties. [, ]

Q2: How does this compound impact the connective tissue of Xenopus laevis embryos?

A2: Studies show that even minute doses of this compound (40-100 µg/L) can negatively affect the survival of Xenopus laevis embryos and induce significant alterations in the connective tissue surrounding the notochord. [, ] These alterations include a reduction or complete absence of collagen fibers in the outer connective tissue cells. [, ] Exposure to higher concentrations or aged this compound solutions, containing elevated levels of decomposition products like ethylene thiourea and methyl isothiocyanate, leads to more severe malformations. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C4H6N2Na2S4 and a molecular weight of 240.3 g/mol.

Q4: How does the addition of nickel chloride affect the fungicidal action of this compound?

A4: Studies reveal that the addition of nickel chloride to this compound can negatively impact its fungicidal activity. This antagonistic effect is attributed to the formation of nickel ethylenebisdithiocarbamate, a relatively insoluble and less effective fungicide compared to this compound. []

Q5: Are there any structural modifications that can be made to this compound to alter its activity?

A5: Research suggests that altering the metal ion in the dithiocarbamate structure can significantly influence its fungicidal activity. For example, manganese ethylenebisdithiocarbamate (maneb) is known to be more easily converted to ETM compared to the less soluble zinc analogue, potentially leading to differences in their fungicidal efficacy. []

Q6: How does the stability of this compound in solution change over time?

A6: this compound solutions are known to lose activity over time due to the decomposition of ETM, the primary compound responsible for hatch-stimulating activity in aged solutions. []

Q7: Can this compound be combined with other fungicides for enhanced disease control?

A7: Yes, combining this compound with other fungicides can be an effective strategy for disease management. For instance, combining this compound with a nematocide was found to improve the control of Meloidogyne in soil. This enhanced control is attributed to this compound's ability to stimulate egg hatching, thereby exposing a larger population of nematode larvae to the nematocide while it is most potent. []

Q8: Does the protein content in the diet of rats influence the toxicity of this compound?

A8: Studies indicate that dietary protein levels can significantly affect this compound's toxicity in rats. Rats fed a protein-deficient diet (3.5% protein) or a high-protein diet (81% protein) showed a significantly lower LD50 for this compound compared to rats fed a standard diet (26% protein). [, ] This suggests that protein intake may influence the activity of liver enzymes involved in this compound detoxification. []

Q9: What are the toxicological effects of this compound and its decomposition products on rats?

A9: this compound exposure in rats, particularly at higher doses, has been linked to a range of toxicological effects. These include:

  • Central nervous system: Stimulation followed by depression. [, ]
  • Gastrointestinal tract: Severe inflammation. [, ]
  • Kidneys: Significant necrosis. [, ]
  • Liver: Decreased activity of microsomal enzymes involved in detoxification processes. []

Q10: Can this compound affect thyroid function in animals?

A10: Research suggests that this compound can disrupt thyroid function. In chick embryos, this compound exposure led to decreased iodine uptake by the thyroid gland, even at relatively low concentrations. [] In rats, long-term exposure to this compound resulted in alterations in thyroid gland morphology and function. []

Q11: Can fungi develop resistance to this compound?

A11: While attempts to induce resistance to this compound in Botrytis cinerea were unsuccessful, a related dithiocarbamate fungicide, ferbam, did lead to the development of resistant strains. [] This suggests that the potential for resistance development might vary among different dithiocarbamates. Interestingly, the ferbam-resistant strain remained susceptible to other dithiocarbamates like thiram, ziram, this compound, and zineb. []

Q12: What are the known toxic effects of this compound and its degradation products?

A12: this compound and its degradation products have been associated with a range of toxic effects in various organisms, including:

  • Developmental toxicity: this compound has been shown to cause developmental abnormalities in Xenopus laevis embryos, affecting the formation of connective tissue and melanin production. [, ]
  • Neurotoxicity: Studies using human neuroblastoma cells suggest that this compound and its degradation products may have neurotoxic effects. []
  • Endocrine disruption: Research indicates that this compound can disrupt thyroid function in both birds and mammals. [, ]

Q13: What analytical techniques are commonly employed for this compound detection and quantification?

A13: Several analytical methods have been developed and employed for the detection and quantification of this compound, including:

  • Liquid chromatography (LC): LC, often coupled with post-column reaction detection, enables the separation and sensitive detection of this compound in various matrices like crops and water samples. [, ]
  • Capillary electrophoresis (CE): CE provides a simple and sensitive approach for separating and determining this compound concentrations in samples like spiked wheat. []
  • Spectrophotometry: This technique, often combined with flow injection analysis, allows for the rapid and sensitive determination of this compound in water samples following its photodegradation. []
  • Electrochemical methods: The development of biosensors based on immobilized enzymes and electrochemical detection offers a promising avenue for the accurate and sensitive measurement of this compound. []

Q14: How does this compound break down in the environment?

A14: this compound is known to decompose in aqueous environments, primarily yielding ethylenethiourea and ethylenethiuram monosulphide. [] These degradation products, along with other breakdown components, may have varying levels of toxicity and environmental persistence. [, ]

Q15: Are there any effective alternatives to using this compound as a fungicide?

A15: Yes, several alternative fungicides have shown promise in controlling spring dead spot in bermudagrass. These include:

  • Benomyl: Benomyl provided effective control of spring dead spot in field trials when applied as a preventative measure during the fall months. []
  • PCNB: Similar to benomyl, PCNB effectively managed spring dead spot when applied preventatively during the fall. []
  • Thiram: Thiram demonstrated good control of spring dead spot in couch grass in Australia, indicating its potential as an alternative to this compound. []

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